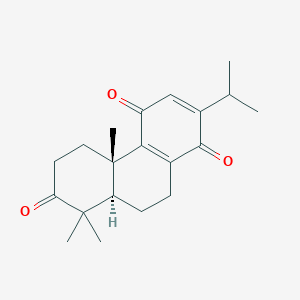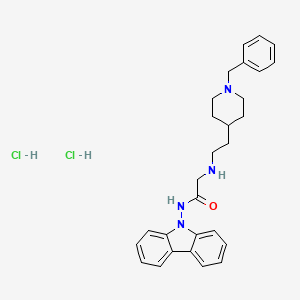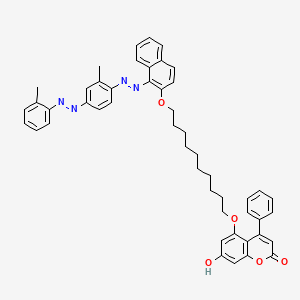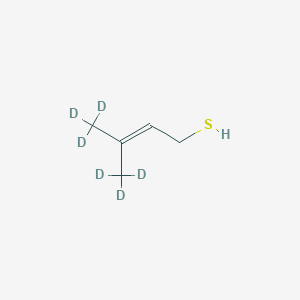
3-Methylbut-2-ene-1-thiol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbut-2-ene-1-thiol-d6, also known as 3-Methyl-2-butene-1-thiol-d6, is a deuterated labeled compound. It is a stable isotope of 3-Methylbut-2-ene-1-thiol, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbut-2-ene-1-thiol-d6 involves the incorporation of deuterium into the parent compound, 3-Methylbut-2-ene-1-thiol. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Deuteration: This involves the direct introduction of deuterium into the molecular structure using deuterated reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions. The process is optimized to ensure high yield and purity of the deuterated compound. The reaction conditions, such as temperature, pressure, and the concentration of deuterium source, are carefully controlled to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylbut-2-ene-1-thiol-d6 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Thioethers.
Applications De Recherche Scientifique
3-Methylbut-2-ene-1-thiol-d6 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used as a tracer for quantitation in various chemical reactions and processes.
Biology: It is used in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methylbut-2-ene-1-thiol-d6 involves its incorporation into molecular structures as a deuterated analog. The presence of deuterium affects the pharmacokinetic and metabolic profiles of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to the non-deuterated analog. This makes it a valuable tool in drug development and metabolic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbut-2-ene-1-thiol: The non-deuterated analog of 3-Methylbut-2-ene-1-thiol-d6.
3-Methyl-2-buten-1-thiol: Another name for the non-deuterated analog.
Prenyl mercaptan: A similar compound with a different structural arrangement.
Uniqueness
The uniqueness of this compound lies in its deuterated nature, which provides distinct advantages in scientific research. The incorporation of deuterium allows for precise tracing and quantitation in various studies, making it a valuable tool in drug development and metabolic research .
Propriétés
Formule moléculaire |
C5H10S |
|---|---|
Poids moléculaire |
108.24 g/mol |
Nom IUPAC |
4,4,4-trideuterio-3-(trideuteriomethyl)but-2-ene-1-thiol |
InChI |
InChI=1S/C5H10S/c1-5(2)3-4-6/h3,6H,4H2,1-2H3/i1D3,2D3 |
Clé InChI |
GYDPOKGOQFTYGW-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=CCS)C([2H])([2H])[2H] |
SMILES canonique |
CC(=CCS)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


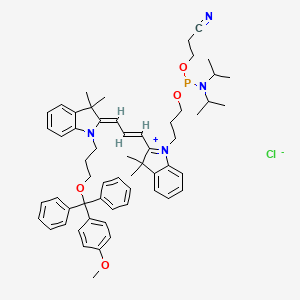
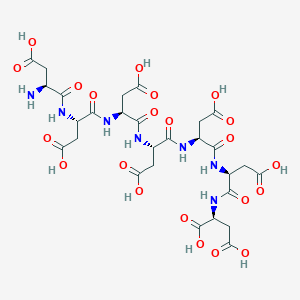
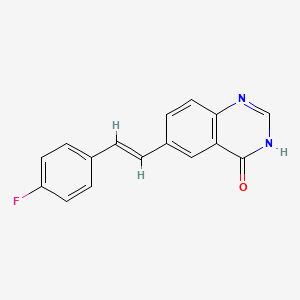

![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide](/img/structure/B12382680.png)

